BenchChemオンラインストアへようこそ!

1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Regiochemistry Structure-Activity Relationships Chemical Identity

1-(p-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 845662-44-4, molecular formula C₂₇H₂₇N₃O₂, molecular weight 425.53 g/mol) is a fully substituted benzimidazole–pyrrolidinone hybrid bearing a p-tolyl group on the pyrrolidinone nitrogen and an o-tolyloxyethyl chain on the benzimidazole N1 position. Its 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one core scaffold has been identified as a privileged starting point for enzyme inhibitor development, with the unadorned scaffold demonstrating sub-micromolar inhibitory activity (IC₅₀ = 976.8 nM) against Staphylococcus aureus FabI (SaFabI).

Molecular Formula C27H27N3O2
Molecular Weight 425.532
CAS No. 845662-44-4
Cat. No. B2783204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS845662-44-4
Molecular FormulaC27H27N3O2
Molecular Weight425.532
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C
InChIInChI=1S/C27H27N3O2/c1-19-11-13-22(14-12-19)30-18-21(17-26(30)31)27-28-23-8-4-5-9-24(23)29(27)15-16-32-25-10-6-3-7-20(25)2/h3-14,21H,15-18H2,1-2H3
InChIKeyLDQGJZOUJXXAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(p-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 845662-44-4): Procurement-Relevant Structural Identity and Chemical Class Profile


1-(p-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 845662-44-4, molecular formula C₂₇H₂₇N₃O₂, molecular weight 425.53 g/mol) is a fully substituted benzimidazole–pyrrolidinone hybrid bearing a p-tolyl group on the pyrrolidinone nitrogen and an o-tolyloxyethyl chain on the benzimidazole N1 position. Its 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one core scaffold has been identified as a privileged starting point for enzyme inhibitor development, with the unadorned scaffold demonstrating sub-micromolar inhibitory activity (IC₅₀ = 976.8 nM) against Staphylococcus aureus FabI (SaFabI). [1] The compound is commercially available from multiple research-chemical suppliers, typically at 95% purity, and is used as a building block or screening candidate in early-stage medicinal chemistry programs.

Why 1-(p-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Cannot Be Replaced by Generic Benzimidazole-Pyrrolidinone Analogs in Research Procurement


Within the benzimidazole–pyrrolidinone chemical space, seemingly minor structural variations produce functionally distinct entities. The p-tolyl substituent on the pyrrolidinone nitrogen, the o-tolyloxyethyl chain on the benzimidazole N1, and the specific regiochemistry of these groups collectively define this compound's steric, electronic, and lipophilic profile (calculated logP = 4.057). [1] The core scaffold alone (4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one) exhibits SaFabI inhibitory activity with an IC₅₀ of 976.8 nM; however, subsequent optimization of this scaffold through substitution at both the pyrrolidinone N-aryl and benzimidazole N1 positions yielded analogs with IC₅₀ values as low as 174.2 nM, a >5-fold potency improvement. [2] SAR studies on related series confirm that even single-atom or positional changes at either substitution site can abolish target engagement, alter selectivity, or drastically modify physicochemical properties relevant to assay compatibility and downstream development. [2] Consequently, substituting this compound with a simpler benzimidazole-pyrrolidinone congener—or with a regioisomer bearing the same substituents at different positions—cannot be assumed to preserve biological readout or chemical behavior.

Quantitative Differentiation Evidence for 1-(p-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 845662-44-4) Relative to Nearest Analogs


Regioisomeric Identity: Positional Substitution Pattern Differentiates Target Compound from o-Tolyl and m-Tolyloxy Analogs

The target compound bears a p-tolyl group on the pyrrolidinone nitrogen (N1) and an o-tolyloxyethyl chain on the benzimidazole N1 position. The closest commercially cataloged regioisomer, 1-(o-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 845809-62-3), differs solely in the position of the methyl group on the pyrrolidinone N-aryl ring (ortho vs. para). A second closely related positional isomer, 1-(p-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 845627-67-0), varies only in the substitution pattern of the tolyloxy ether chain (meta vs. ortho). Both regioisomers share an identical molecular formula (C₂₇H₂₇N₃O₂), molecular weight (425.53 g/mol), and heavy-atom count (32), making them indistinguishable by bulk analytical techniques such as elemental analysis or low-resolution mass spectrometry without chromatographic separation or NMR verification. [1] In related benzimidazole-pyrrolidinone SAR series, positional methylation on the N-aryl ring has been shown to alter enzymatic IC₅₀ values by >2-fold. [2]

Regiochemistry Structure-Activity Relationships Chemical Identity

Molecular Complexity and Intellectual Property Space Differentiation: Full Substitution Pattern vs. Simpler Benzimidazole-Pyrrolidinone Cores

Unlike the minimally substituted 4-(1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one (CAS 843624-76-0, MW 291.35 g/mol, C₁₈H₁₇N₃O), which lacks any N1-substitution on the benzimidazole ring, the target compound incorporates a full o-tolyloxyethyl chain at this position, increasing molecular weight by 134.18 g/mol (46%) and adding an additional ether-linked aromatic ring. This structural expansion shifts the calculated logP from approximately 2.5–3.0 (estimated for the unsubstituted core) to 4.057 [1], a change that significantly impacts membrane permeability, aqueous solubility, and protein-binding characteristics. The unsubstituted core compound (CAS 843624-76-0) is commercially available at 95% purity and serves as a minimalist scaffold, whereas the target compound represents a more advanced, decorated analog with distinct physicochemical properties.

Chemical Space Drug Discovery Patent Landscape

Core Scaffold Pharmacological Precedent: 4-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one as a Validated SaFabI Inhibitor Starting Point

The unadorned 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one scaffold was identified by Zhang et al. (2024) as a SaFabI inhibitor with an IC₅₀ of 976.8 nM from an in-house compound library. [1] Optimization of this scaffold through systematic substitution at the pyrrolidinone N-aryl position and the benzimidazole N1 position produced compound n31 with an IC₅₀ of 174.2 nM, representing a 5.6-fold improvement in enzymatic potency. [1] The target compound incorporates both substitution sites simultaneously (p-tolyl at pyrrolidinone N1 and o-tolyloxyethyl at benzimidazole N1), positioning it as a fully elaborated member of this pharmacologically active series. While direct IC₅₀ data for CAS 845662-44-4 against SaFabI are not publicly available, the SAR trajectory established in the Zhang et al. study demonstrates that appropriate substitution at these two vectors can significantly enhance target engagement relative to the unsubstituted core. [1]

Antibacterial Drug Discovery Enoyl-ACP Reductase MRSA

Commercial Availability and Purity: Procurement-Ready Status vs. Custom Synthesis Requirements for Non-Cataloged Analogs

CAS 845662-44-4 is listed as a catalog product by multiple research-chemical suppliers at a standard purity of 95%, enabling direct procurement without custom synthesis lead times. In contrast, the unsubstituted benzimidazole N1 analog, 4-(1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one (CAS 843624-76-0), while commercially available from Fluorochem via CymitQuimica at 95% purity, represents a distinct chemical entity requiring subsequent synthetic elaboration to install the o-tolyloxyethyl chain. The o-tolyl regioisomer (CAS 845809-62-3) and m-tolyloxy positional isomer (CAS 845627-67-0) are also cataloged by vendors, but procurement of the specific p-tolyl/o-tolyloxyethyl combination requires precise CAS verification to avoid regioisomer mix-ups.

Chemical Sourcing Research Supply Chain Compound Availability

Recommended Research and Industrial Application Scenarios for 1-(p-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 845662-44-4)


SaFabI-Targeted Antibacterial Drug Discovery Programs Requiring Pre-Functionalized Benzimidazole-Pyrrolidinone Scaffolds

Based on the validated SaFabI inhibitory activity of the 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one core scaffold (IC₅₀ = 976.8 nM) and the demonstrated 5.6-fold potency improvement achievable through dual-substitution optimization (IC₅₀ = 174.2 nM for lead compound n31), CAS 845662-44-4 serves as a procurement-ready, fully substituted entry point for MRSA-focused antibacterial screening cascades that require both the pyrrolidinone N-aryl and benzimidazole N1 positions to be functionalized. Researchers should confirm batch identity via InChIKey (LDQGJZOUJXXAOB-UHFFFAOYSA-N) to avoid regioisomer interference.

Structure-Activity Relationship (SAR) Studies Exploring Positional Isomer Effects on Target Binding and Selectivity

The availability of three regioisomers—CAS 845662-44-4 (p-tolyl/o-tolyloxyethyl), CAS 845809-62-3 (o-tolyl/o-tolyloxyethyl), and CAS 845627-67-0 (p-tolyl/m-tolyloxyethyl)—enables systematic SAR investigations of how the position of a single methyl group on either the N-aryl or the aryl ether moiety influences potency, selectivity, and physicochemical properties. Previous SAR studies on related benzimidazole-pyrrolidinone series have demonstrated that positional methylation can alter IC₅₀ values by >2-fold, making this isomeric panel a valuable tool for probing binding-site topography.

Physicochemical Profiling and Permeability Studies Requiring Higher Lipophilicity Benzimidazole Derivatives

With a calculated logP of 4.057, CAS 845662-44-4 resides in a lipophilicity range suitable for membrane permeability studies, particularly in comparison with the less lipophilic unsubstituted core analog (CAS 843624-76-0, estimated logP ≈ 2.5–3.0). The ΔlogP of approximately +1.0–1.5 log units provides a measurable differentiation for laboratories investigating logP-dependent phenomena such as passive membrane diffusion, blood-brain barrier penetration potential, or non-specific protein binding in early ADME profiling.

Quote Request

Request a Quote for 1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.